molecular formula C34H32ClNO3S B15133509 [1-({[3-(2-acetylphenyl)-1-{3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl}propyl]sulfanyl}methyl)cyclopropyl]acetic acid

[1-({[3-(2-acetylphenyl)-1-{3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl}propyl]sulfanyl}methyl)cyclopropyl]acetic acid

Cat. No.: B15133509
M. Wt: 570.1 g/mol
InChI Key: DYLOVNSFPNMSRY-NTEUORMPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Montelukast Methyl Ketone is a derivative of Montelukast, a leukotriene receptor antagonist commonly used in the treatment of asthma and allergic rhinitis. This compound is recognized for its anti-asthmatic, anti-allergic, anti-inflammatory, and cytoprotective properties .

Chemical Reactions Analysis

Types of Reactions: Montelukast Methyl Ketone undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, acidic or basic conditions.

    Reduction: Boranes from α-pinenes, formic acid as a hydrogen source.

    Substitution: Palladium acetate, lithium acetate, and solvents like DMF (dimethylformamide).

Major Products: The major products formed from these reactions include various enantiomerically pure derivatives and substituted compounds, which are crucial for further pharmaceutical applications .

Scientific Research Applications

Montelukast Methyl Ketone has a wide range of scientific research applications:

Comparison with Similar Compounds

    Montelukast: The parent compound, used widely in asthma and allergy treatments.

    Zafirlukast: Another leukotriene receptor antagonist with similar applications.

    Pranlukast: Used in the treatment of asthma and allergic rhinitis.

Uniqueness: Montelukast Methyl Ketone is unique due to its specific structural modifications, which enhance its stability and efficacy in blocking leukotriene receptors . Its high enantiomeric purity achieved through advanced biocatalytic processes also sets it apart from similar compounds .

Properties

Molecular Formula

C34H32ClNO3S

Molecular Weight

570.1 g/mol

IUPAC Name

2-[1-[[3-(2-acetylphenyl)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]propyl]sulfanylmethyl]cyclopropyl]acetic acid

InChI

InChI=1S/C34H32ClNO3S/c1-23(37)30-8-3-2-6-25(30)12-16-32(40-22-34(17-18-34)21-33(38)39)27-7-4-5-24(19-27)9-14-29-15-11-26-10-13-28(35)20-31(26)36-29/h2-11,13-15,19-20,32H,12,16-18,21-22H2,1H3,(H,38,39)/b14-9+

InChI Key

DYLOVNSFPNMSRY-NTEUORMPSA-N

Isomeric SMILES

CC(=O)C1=CC=CC=C1CCC(C2=CC=CC(=C2)/C=C/C3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)O

Canonical SMILES

CC(=O)C1=CC=CC=C1CCC(C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)O

Origin of Product

United States

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